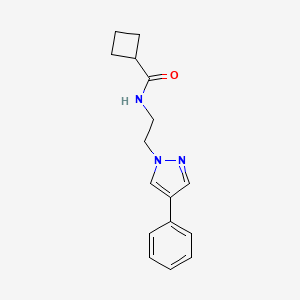

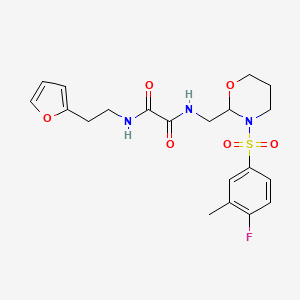

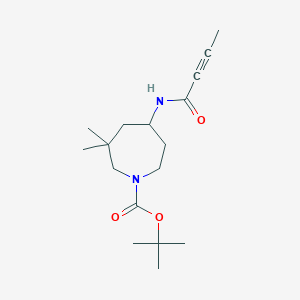

![molecular formula C20H20N2O4S3 B2866570 N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide CAS No. 896338-52-6](/img/structure/B2866570.png)

N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is an important enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Aplicaciones Científicas De Investigación

Synthesis and Application in Heterocyclic Compound Formation

- Regio- and Diastereoselective Synthesis of Thienothiopyrans : L-proline-catalyzed reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate or ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate, aromatic aldehydes, and 5-aryltetrahydro-3-thiophenone can create highly substituted thieno[3,2-c]thiopyran derivatives. This process forms multiple C-C bonds and stereocenters in a single operation, highlighting the potential of similar compounds in complex heterocyclic synthesis (Indumathi, Perumal, & Menéndez, 2010).

Sulfenic Acid Generation from Sulfone and Sulfide Residues

- Precursors of Sulfenic Acids : Compounds like 2,2-bis(phenylsulfonyl)ethyl sulfides, which have both sulfone and sulfide residues, are efficient in generating sulfenic acids. These can be synthesized in one step from thiols and 1,1-bis(phenylsulfonyl)ethylene, offering new pathways for creating diverse sulfoxides (Aversa et al., 2009).

Fluorescence Sensing Applications

- Fluorescence Sensors for Cu2+ Detection : Water-soluble sulfonato-Salen-type ligands, derived from various diamines, exhibit strong UV/Vis-absorption and fluorescence. Their fluorescence is quenched selectively by Cu(2+), making them suitable as turn-off fluorescence sensors for Cu(2+) detection in water and living cells (Zhou et al., 2012).

Applications in HIV-1 Inhibition

- Inhibitors of HIV-1 Replication : Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These derivatives demonstrate promising antiviral activity against HIV-1 (Che et al., 2015).

Propiedades

IUPAC Name |

N-(2-phenylethyl)-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S3/c23-19(21-11-10-15-6-2-1-3-7-15)20(24)22-14-17(16-8-4-12-27-16)29(25,26)18-9-5-13-28-18/h1-9,12-13,17H,10-11,14H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTLMDKUQAEPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

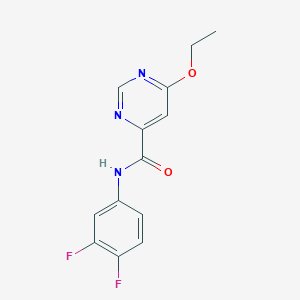

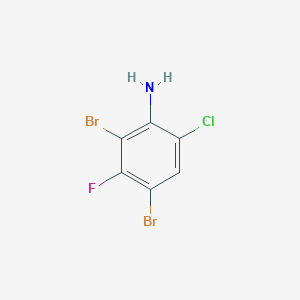

![[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate](/img/structure/B2866487.png)

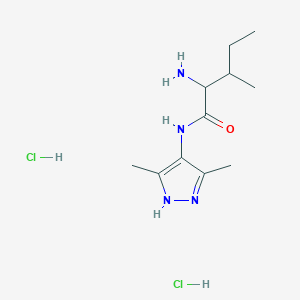

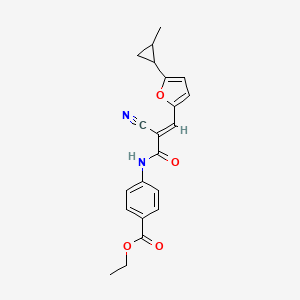

![9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866489.png)

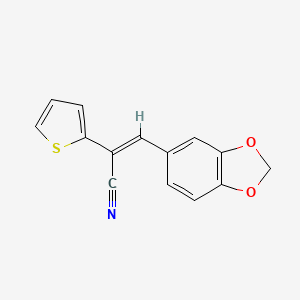

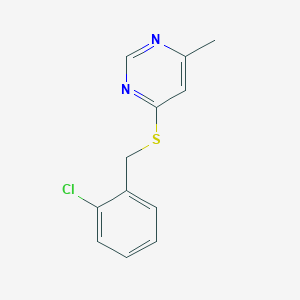

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethylbutanoate](/img/structure/B2866499.png)

![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2866507.png)